[1-(2-Fluoroethyl)cyclobutyl]methanamine

Lipophilicity Physicochemical Properties Drug Design

[1-(2-Fluoroethyl)cyclobutyl]methanamine (CAS 1855705-69-9) is a specialized aliphatic amine building block, characterized by a cyclobutyl core bearing a 2-fluoroethyl substituent and a methanamine group. With a molecular formula of C₇H₁₄FN and a molecular weight of 131.19 g/mol, this compound serves as a key intermediate in medicinal chemistry and agrochemical research, where its unique combination of a strained cycloalkyl ring and a terminal fluoroalkyl group enables the construction of molecules with tailored physicochemical and pharmacokinetic properties.

Molecular Formula C7H14FN
Molecular Weight 131.19 g/mol
Cat. No. B11762644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Fluoroethyl)cyclobutyl]methanamine
Molecular FormulaC7H14FN
Molecular Weight131.19 g/mol
Structural Identifiers
SMILESC1CC(C1)(CCF)CN
InChIInChI=1S/C7H14FN/c8-5-4-7(6-9)2-1-3-7/h1-6,9H2
InChIKeyOMDVUVVSHSGNQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing [1-(2-Fluoroethyl)cyclobutyl]methanamine (CAS 1855705-69-9) for Specialized Chemical Synthesis: A Procurement-Focused Overview


[1-(2-Fluoroethyl)cyclobutyl]methanamine (CAS 1855705-69-9) is a specialized aliphatic amine building block, characterized by a cyclobutyl core bearing a 2-fluoroethyl substituent and a methanamine group [1]. With a molecular formula of C₇H₁₄FN and a molecular weight of 131.19 g/mol, this compound serves as a key intermediate in medicinal chemistry and agrochemical research, where its unique combination of a strained cycloalkyl ring and a terminal fluoroalkyl group enables the construction of molecules with tailored physicochemical and pharmacokinetic properties .

Why Unmodified Cyclobutylmethanamine or Higher Fluoroalkyl Analogs Cannot Replace [1-(2-Fluoroethyl)cyclobutyl]methanamine in Rational Design


Substituting [1-(2-Fluoroethyl)cyclobutyl]methanamine with the non-fluorinated cyclobutylmethanamine or a trifluoroethyl analog introduces non-linear and often detrimental changes to key molecular properties. The single fluorine atom in the 2-fluoroethyl chain provides a precise balance of inductive electron withdrawal, moderately increasing lipophilicity without the excessive hydrophobicity of a trifluoroethyl group [1]. This subtle modulation of the amine's pKa and overall polarity directly impacts solubility, membrane permeability, and metabolic stability in ways that cannot be linearly interpolated from the parent or more heavily fluorinated compounds [2].

Quantitative Differentiators of [1-(2-Fluoroethyl)cyclobutyl]methanamine vs. Structural Analogs: A Head-to-Head Property Guide


Precise Lipophilicity Control: [1-(2-Fluoroethyl)cyclobutyl]methanamine vs. Non-Fluorinated and Trifluoroethyl Analogs

[1-(2-Fluoroethyl)cyclobutyl]methanamine exhibits a calculated logP (XLogP3-AA) of 1.1 [1], positioning it between the more hydrophilic non-fluorinated parent cyclobutylmethanamine (Log P = 0.60) [2] and the significantly more lipophilic trifluoroethyl analog (logP = 2.2) [3]. This moderate lipophilicity is often optimal for balancing passive membrane permeability with aqueous solubility, a critical factor in lead optimization.

Lipophilicity Physicochemical Properties Drug Design

Modulated Amine Basicity: Comparative pKa Analysis of [1-(2-Fluoroethyl)cyclobutyl]methanamine and Its Parent

The electron-withdrawing fluoroethyl group in [1-(2-Fluoroethyl)cyclobutyl]methanamine slightly reduces the basicity of the methanamine nitrogen compared to the non-fluorinated parent. Predicted pKa values are 10.27 ± 0.29 for the target compound versus 10.50 ± 0.29 for cyclobutylmethanamine . This ΔpKa of approximately -0.23 units, while modest, can influence the compound's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.

Basicity pKa Ionization State

Enhanced Conformational Rigidity and Metabolic Stability: Class-Level Advantages of Fluorocyclobutyl Scaffolds

Fluorinated cyclobutane-containing building blocks, such as [1-(2-Fluoroethyl)cyclobutyl]methanamine, are increasingly recognized as valuable bioisosteres. The cyclobutyl ring offers enhanced conformational rigidity compared to acyclic alkyl chains, which can improve target binding affinity [1]. Furthermore, the incorporation of a fluoroethyl group is a well-established strategy to block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability of derived compounds [2]. While direct experimental data for this specific compound is not yet available, these effects are well-documented for the class.

Metabolic Stability Conformational Rigidity Bioisostere

Synthetic Utility and Purity: A Reliable Building Block from Established Commercial Suppliers

As a specialized research chemical, [1-(2-Fluoroethyl)cyclobutyl]methanamine is commercially available from multiple reputable vendors with a specified purity of ≥95% . This ensures that procurement decisions are based on a known and consistent quality standard, which is critical for reproducible synthesis in early-stage research. While custom synthesis of a similar analog might be possible, the commercial availability of this specific building block reduces lead times and eliminates the variability associated with new, unvalidated synthetic routes.

Synthetic Accessibility Purity Procurement

Optimal Use Cases for Procuring [1-(2-Fluoroethyl)cyclobutyl]methanamine in Scientific and Industrial Research


Lead Optimization in Medicinal Chemistry

Employ this building block as a key intermediate for synthesizing novel drug candidates where precise modulation of lipophilicity and basicity is required. The compound's calculated logP of 1.1 and pKa of ~10.27 provide a unique physicochemical profile distinct from both the parent and more heavily fluorinated analogs, enabling fine-tuning of ADME properties [1][2].

Development of Metabolically Stable Bioisosteres

Utilize the fluorocyclobutyl scaffold as a conformationally rigid and metabolically stable replacement for acyclic alkyl amines or other metabolically labile groups in lead compounds. This is particularly relevant in central nervous system (CNS) drug discovery, where metabolic stability and brain penetration are paramount [1].

Synthesis of PET Tracer Precursors

Leverage the 2-fluoroethyl group as a precursor for radiolabeling with fluorine-18 (18F) for positron emission tomography (PET) imaging. The compound's structural features are suitable for introducing a radiolabel for in vivo imaging studies, a common application for fluoroalkyl-substituted cycloalkanes [2].

Chemical Biology Tool Compound Synthesis

Use this amine as a versatile handle for conjugation to biopolymers or for creating activity-based probes. Its primary amine functionality allows for straightforward derivatization via amide bond formation or reductive amination, while the fluorinated motif can serve as a sensitive 19F NMR probe [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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